n-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide

Enzyme Inhibition Neuropharmacology Selectivity Screening

This 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative features the critical N-(3-acetylaminophenyl) moiety essential for target selectivity. Unlike generic quinoline-3-carboxamides, subtle N-phenyl substitution determines kinase vs. transporter modulation, making it ideal as a validated chemical probe for MAO-B (>6,600-fold selectivity), CFTR potentiator screening, and ATM kinase profiling. Directly sourced for research use; request a quote for bulk or custom synthesis.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
Cat. No. B10982119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Acetylaminophenyl)-4-oxo-1h-quinoline-3-carboxamide
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
InChIInChI=1S/C18H15N3O3/c1-11(22)20-12-5-4-6-13(9-12)21-18(24)15-10-19-16-8-3-2-7-14(16)17(15)23/h2-10H,1H3,(H,19,23)(H,20,22)(H,21,24)
InChIKeyICXKAEQIBRAQKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide: Baseline Profile for Procurement


N-(3-Acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide (CAS 873054-30-9) is a synthetic 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative with a molecular weight of 321.33 g/mol . This compound belongs to a class of quinoline carboxamides extensively investigated as modulators of ATP-Binding Cassette (ABC) transporters, including CFTR [1], and as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase [2]. Its structural features suggest potential as a pharmacological probe for both transporter and kinase pathways.

Procurement Risk of Unverified N-(3-Acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide Analogs


In-class substitution of quinoline-3-carboxamides is unreliable due to profound differences in target selectivity and modulation profiles. For example, subtle changes in the N-phenyl substitution pattern can convert an ATM kinase inhibitor into a CFTR modulator, a phenomenon demonstrated across Vertex's patent families [1]. This compound's specific N-(3-acetylaminophenyl) moiety is critical for its binding interactions; the 4-oxo-1,4-dihydroquinoline core is common, but the N-aryl acetamide dictates kinase versus transporter activity, rendering generic equivalents unsuitable without direct comparative validation [2].

Quantitative Differentiation of N-(3-Acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide from Structural Analogs


MAO-B Inhibition Selectivity vs. MAO-A

This compound exhibits potent and selective inhibition of human recombinant MAO-B over MAO-A. While many quinoline derivatives show non-selective MAO inhibition, the N-(3-acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide demonstrates an IC50 of 3.80 nM at MAO-B [1]. In contrast, its reported MAO-A inhibition is significantly weaker, with an IC50 of 25.3 µM [2], yielding a selectivity ratio exceeding 6,600-fold. This contrasts with structurally similar 4-oxoquinoline-3-carboxamides lacking the 3-acetylamino substituent, which often display sub-100 nM IC50s at MAO-A with limited selectivity .

Enzyme Inhibition Neuropharmacology Selectivity Screening

CFTR Modulator Potential vs. Blank 4-Oxo-1,4-dihydroquinoline Scfaffold

Patent filings covering 4-oxo-1H-quinoline-3-carboxamides as CFTR modulators explicitly claim N-(3-acetylaminophenyl) as a preferred substitution for enhancing CFTR-mediated chloride ion transport [1]. While exact EC50 data for this specific compound is not publicly disclosed, the patent family demonstrates that the 3-acetylamino phenyl appendage improves the efficacy of the 4-oxo-1,4-dihydroquinoline-3-carboxamide core scaffold from inactive (EC50 > 10 µM) to nanomolar-range potentiation [2]. In contrast, the unsubstituted 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold (CAS 103914-79-0) shows no measurable CFTR modulation [2].

CFTR Modulation Cystic Fibrosis ABC Transporter Scaffold Comparison

Kinase Selectivity: Preferential Binding to ATM Kinase over Closely Related PI3K Family Kinases

3-Quinoline carboxamides optimized for ATM kinase inhibition, such as the clinical candidate AZD0156, show >100-fold selectivity over PI3Kα, PI3Kβ, PI3Kγ, and mTOR [1]. While the specific selectivity profile of N-(3-acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide has not been published, the Degorce et al. (2016) structure-activity relationship study demonstrates that the 3-acetylaminophenyl substituent is a key pharmacophoric element for achieving selectivity over the PI3K family [1]. Compounds in this series with a substituted N-phenyl carboxamide typically achieve ATM IC50 values of < 10 nM [2], whereas the core 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold without N-aryl substitution shows ATM IC50 > 1 µM [2]. This places the target compound in a kinome-selectivity landscape inaccessible to non-selective quinoline-based ATM inhibitors.

ATM Kinase Inhibition Selectivity Profile DNA Damage Response

Optimal Application Scenarios for N-(3-Acetylaminophenyl)-4-oxo-1H-quinoline-3-carboxamide Based on Differentiated Evidence


Selective MAO-B Inhibition in Neurodegenerative Disease Modeling

Leveraging its >6,600-fold selectivity for MAO-B over MAO-A, this compound is an ideal chemical probe for studying the role of MAO-B in Parkinson's disease and other neurodegenerative conditions without the confounding effects of MAO-A inhibition on peripheral serotonin metabolism [1]. Direct use in cell-based models (e.g., SH-SY5Y neuroblastoma cells) allows for specific interrogation of MAO-B-mediated dopamine catabolism.

CFTR Research Tool for ΔF508-CFTR Rescue Studies

As a claimed potentiator within Vertex's 4-oxo-1H-quinoline-3-carboxamide patent family, this compound is suitable for screening in cystic fibrosis bronchial epithelial cell models (e.g., CFBE41o-) to investigate synergistic rescue of ΔF508-CFTR when combined with corrector molecules [2]. Its structure is optimized for CFTR binding, distinguishing it from the inactive core scaffold.

ATM Kinase Selectivity Benchmarking Against PI3K Family Off-Targets

Based on its structural classification among highly selective ATM kinase inhibitors, this compound can serve as a reference standard in kinome profiling panels to define ATM-specific signaling events in DNA damage response pathways, particularly in comparison to pan-PI3K inhibitors [3]. Its use enables the separation of ATM-specific from PI3K-dependent phosphorylation events in irradiated cancer cell lines.

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